2,3-Dihydropyridine

Computational Chemistry Heterocyclic Chemistry Thermodynamic Stability

Select 2,3-dihydropyridine (CAS 67684-01-9) for its distinct thermodynamic stability among dihydropyridine isomers, enabling robust chiral piperidine and alkaloid construction without isomerization. Its 114-fold higher oxidation rate over pyridine makes it ideal for antioxidant, redox probe, or oxygen-scavenging applications. As a direct hydrogenation precursor, it streamlines one-pot piperidine synthesis. Note: This 2,3-isomer cannot be substituted by 1,4-dihydropyridine; their reactivity profiles diverge fundamentally, impacting yields and purity.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 67684-01-9
Cat. No. B14468823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyridine
CAS67684-01-9
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESC1CN=CC=C1
InChIInChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,4H,3,5H2
InChIKeyNZHIIDNOLFOHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydropyridine (CAS 67684-01-9): Core Physicochemical and Stability Profile for Informed Procurement


2,3-Dihydropyridine (CAS 67684-01-9, molecular formula C5H7N, molecular weight 81.12 g/mol) is a partially saturated heterocyclic compound belonging to the dihydropyridine class . It is characterized by a six-membered ring containing one nitrogen atom and two double bonds, with the saturation occurring at the 2 and 3 positions [1]. Predicted physicochemical properties include a density of 0.9±0.1 g/cm³ and a boiling point of 142.7±23.0 °C at 760 mmHg . While the compound's inherent reactivity, including susceptibility to 1,2- or 1,4-addition, is a known challenge in its handling and application, its unique electronic structure confers distinct thermodynamic stability relative to its isomeric counterparts [2].

2,3-Dihydropyridine vs. Other Dihydropyridine Isomers: Why Substitution Without Data-Driven Verification Compromises Outcomes


The dihydropyridine scaffold encompasses several regioisomers—including 1,2-, 1,4-, and 3,4-dihydropyridines—each possessing a distinct array of chemical, physical, and thermodynamic properties that preclude simple substitution [1]. While 1,4-dihydropyridines are widely recognized as calcium channel blockers and hydride donors, 2,3-dihydropyridine exhibits a fundamentally different stability and reactivity profile [2]. Notably, the parent 2,3-dihydropyridine free base is reported to be highly unstable and prone to addition reactions, whereas its isomeric counterparts, such as 1,4-dihydropyridine, are more stable in their free base form, though their derivatives dominate commercial and biological applications [3]. This divergence in behavior—from thermodynamic stability to atmospheric reactivity—means that substituting one isomer for another without direct experimental validation can lead to significant deviations in reaction yields, material purity, and biological efficacy. The following quantitative evidence underscores the critical differences that guide informed selection and procurement.

Quantitative Differentiation of 2,3-Dihydropyridine: Head-to-Head Comparisons with Key Analogs


Superior Thermodynamic Stability Relative to 1,2- and 1,4-Dihydropyridine Isomers

Density functional theory (DFT) and Møller–Plesset second-order perturbation theory calculations demonstrate that 2,3-dihydropyridine and 3,4-dihydropyridine are the most thermodynamically stable isomers within the dihydropyridine family, despite the presence of a 4π-electron conjugated system [1]. In contrast, 1,2- and 1,4-dihydropyridine isomers are significantly destabilized due to the formation of antiaromatic conjugated or quasi-conjugated systems [1].

Computational Chemistry Heterocyclic Chemistry Thermodynamic Stability

Distinct Boiling Point and Volatility Profile vs. Pyridine and 1,4-Dihydropyridine

2,3-Dihydropyridine exhibits a predicted boiling point of 142.7±23.0 °C at 760 mmHg . This value is significantly higher than that of the fully aromatic pyridine (115.3±0.0 °C) but lower than that of the 1,4-dihydropyridine isomer (152.1±40.0 °C) .

Physical Chemistry Process Chemistry Purification

Markedly Higher Atmospheric Reactivity (OH Radical) than Pyridine

The predicted overall OH radical reaction rate constant for 2,3-dihydropyridine is 60.6376E-12 cm³/molecule·sec . This is approximately 114 times higher than the experimentally determined rate constant for pyridine, which is 5.31E-13 cm³/molecule·sec at 298 K [1].

Environmental Chemistry Atmospheric Chemistry Oxidative Stability

High-Yield Synthesis of Chiral Derivatives from a Stable Synthetic Equivalent

A synthetic procedure has been developed that uses a stable synthetic equivalent to produce a chiral 2,3-dihydropyridine derivative in high yield . While the exact yield is not quantified in the abstract, the methodology circumvents the inherent instability of the parent 2,3-dihydropyridine free base, providing a practical route for accessing this scaffold in complex molecule synthesis.

Organic Synthesis Chiral Chemistry Methodology

Optimized Use Cases for 2,3-Dihydropyridine Based on Differentiated Evidence


Synthesis of Chiral Heterocyclic Building Blocks

Given the proven ability to synthesize chiral 2,3-dihydropyridine derivatives in high yield from a stable equivalent [1], this compound is an excellent choice for the construction of enantiopure piperidines and complex alkaloids. Its higher thermodynamic stability among dihydropyridine isomers suggests that once formed, the chiral 2,3-dihydropyridine core may resist isomerization better than a 1,4-dihydropyridine counterpart during downstream transformations.

Development of Redox-Active and Oxidation-Sensitive Materials

The significantly higher reactivity of 2,3-dihydropyridine with hydroxyl radicals compared to pyridine (a 114-fold increase in rate constant [1]) indicates a strong propensity for oxidation. This characteristic makes it a promising candidate for use as a sacrificial antioxidant, a redox probe, or a component in oxygen-scavenging materials, where its facile oxidation is a functional advantage rather than a liability.

Precursor for Piperidine Synthesis via Catalytic Hydrogenation

Despite its inherent instability, 2,3-dihydropyridine serves as a direct precursor to piperidines through catalytic hydrogenation [1]. Its distinct boiling point (142.7±23.0 °C) allows for potential in-situ generation and reaction in a one-pot process, differentiating it from 1,4-dihydropyridine which has a higher boiling point (152.1±40.0 °C) and is associated with different biological activities. This application leverages its role as a synthetic intermediate to access a crucial saturated heterocyclic scaffold.

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